6,7-Dibromoquinoxaline is a halogenated derivative of quinoxaline, a bicyclic compound known for its diverse applications in medicinal chemistry and material science. This compound features two bromine substituents at the 6 and 7 positions of the quinoxaline ring system, which significantly alters its chemical properties and biological activities. Quinoxaline derivatives are recognized for their roles as pharmacophores in drug design, particularly in the development of inhibitors for various biological targets.
6,7-Dibromoquinoxaline can be synthesized from commercially available precursors such as 4,5-dihalo-benzene-1,2-diamines. It belongs to the class of heterocyclic compounds, specifically the quinoxalines, which are characterized by their fused benzene and pyrazine rings. The presence of halogen atoms enhances the reactivity of the compound, making it suitable for various chemical transformations and applications in organic synthesis.
The synthesis of 6,7-dibromoquinoxaline typically involves several methods:
The synthesis often requires specific conditions such as refluxing in solvents like dioxane or methanol and employing various catalysts (e.g., palladium complexes) to facilitate the reaction. The purity and identity of synthesized compounds are typically confirmed using techniques like nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry.
The molecular structure of 6,7-dibromoquinoxaline is defined by its two bromine atoms located on the quinoxaline ring at positions 6 and 7. The molecular formula is , and its molecular weight is approximately 292.83 g/mol.
6,7-Dibromoquinoxaline participates in various chemical reactions due to its electrophilic nature:
Reactions are typically monitored using thin-layer chromatography or high-performance liquid chromatography to assess progress and yield.
The mechanism of action for compounds derived from 6,7-dibromoquinoxaline often involves interactions with specific biological targets such as kinases or receptors. For example, some derivatives have been shown to inhibit apoptosis signal-regulating kinase 1 (ASK1) with notable potency .
Relevant data on melting points, boiling points, and spectral properties (NMR, IR) are essential for characterization but may vary based on synthesis methods and purity levels.
6,7-Dibromoquinoxaline has several scientific uses:
Palladium-catalyzed amination enables the strategic incorporation of 6,7-dibromoquinoxaline into sophisticated macrocyclic architectures. This reaction leverages the enhanced reactivity of bromine atoms at the 6,7-positions due to the electron-deficient quinoxaline core. Using Pd(dba)₂/BINAP or Pd(dba)₂/DPPF catalytic systems with JosiPhos ligands, diamination proceeds efficiently with oxa- and polyazadiamines (e.g., 2-methoxyethylamine). The reaction achieves yields up to 77% for macrocycles like 5e (derived from tetraamine 4e), despite typical challenges in dihalogenoarene amination where the first substitution reduces subsequent reactivity. Critical parameters include:
Table 1: Palladium-Catalyzed Amination of 6,7-Dibromoquinoxaline
Diamine Type | Catalytic System | Yield (%) | Macrocycle Example |
---|---|---|---|
Oxadiamine (4a) | Pd(dba)₂/BINAP | 46 | 5a |
Trioxadiamine (4b) | Pd(dba)₂/BINAP | 30 | 5b |
Tetraamine (4e) | Pd(dba)₂/JosiPhos | 77 | 5e |
Pentaamine (4h) | Pd(dba)₂/JosiPhos | 21 | 5h |
Suzuki–Miyaura cross-coupling is pivotal for constructing π-extended quinoxaline polymers, exploiting the oxidative addition of Pd(0) into C–Br bonds at C6 and C7. This reaction pairs 6,7-dibromoquinoxaline with arylboronic acids under basic conditions (e.g., NaOt-Bu), forming C–C bonds for conjugated systems. Key mechanistic steps include:
Sonogashira coupling installs alkyne functionalities onto 6,7-dibromoquinoxaline, enabling access to rigid, π-extended architectures. The reaction employs Pd/Cu bimetallic catalysis (e.g., Pd(OAc)₂/CuI with PPh₃ ligands) in amine solvents. Microwave irradiation significantly accelerates the process, reducing reaction times from hours to <30 minutes while maintaining yields >85%. Key advantages include:
6,7-Diaminoquinoxaline—readily derived from dibromide precursors—serves as a linchpin for synthesizing fused heterocycles via acid-catalyzed condensations.
Quinoxalino[1,2-c]quinazolines
Trifluoroacetic acid (TFA) mediates condensation between 2-(4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)aniline and aldehydes at ambient temperature. Heterocyclic nitrogen assists proton transfer, reducing the energy barrier to <15 kcal/mol. Yields reach 91% due to:
Pyrrolo[5,4-b][1,5]benzodiazepines
A cascade sequence transforms β-enamino diketones with o-phenylenediamine (OPD):
Table 2: Heterocycle Synthesis via Condensation/Cyclization
Heterocycle Type | Conditions | Yield Range | Key Feature |
---|---|---|---|
Pyrrolo[2′,1′:3,4]quinoxalino[1,2-c]quinazoline | TFA (2.2 equiv), RT, 2 h | 65–91% | Nitrogen-assisted proton transfer |
Pyrrolo[5,4-b][1,5]benzodiazepine | DBU → p-TsOH·H₂O/OPD, MeOH, 2 h | 65–91% | Gram-scale synthesis (80%) |
Halogenation at C6/C7 of quinoxaline dramatically alters electronic properties. Fluorine and chlorine incorporation lowers both HOMO and LUMO levels, but chlorine exerts a stronger effect due to its polarizability:
Table 3: Halogen Effects on Quinoxalineimide (QI) Electronic Properties
QI Derivative | LUMO (eV) | HOMO (eV) | Bandgap (eV) | Electron Mobility (cm² V⁻¹ s⁻¹) |
---|---|---|---|---|
QI-2H (Unsubstituted) | −1.70 | −8.98 | 7.28 | 1.2 × 10⁻³ |
QI-2F | −1.85 | −9.26 | 7.41 | 3.5 × 10⁻³ |
QI-2Cl | −1.91 | −9.16 | 7.25 | 7.1 × 10⁻³ |
Key findings:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4